molecular formula C7H5Br2NO3 B14813680 (2,6-Dibromo-3-nitrophenyl)methanol

(2,6-Dibromo-3-nitrophenyl)methanol

Cat. No.: B14813680
M. Wt: 310.93 g/mol
InChI Key: ZIHYFODQAZKWGH-UHFFFAOYSA-N
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Description

(2,6-Dibromo-3-nitrophenyl)methanol is an organic compound with the molecular formula C₇H₅Br₂NO₃ and a molecular weight of 310.927 g/mol It is characterized by the presence of two bromine atoms, a nitro group, and a hydroxymethyl group attached to a benzene ring

Preparation Methods

The synthesis of (2,6-Dibromo-3-nitrophenyl)methanol typically involves the bromination of 3-nitrobenzyl alcohol. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(2,6-Dibromo-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2,6-Dibromo-3-nitrophenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dibromo-3-nitrophenyl)methanol involves its interaction with specific molecular targets. For example, as an inhibitor of PqsD, it interferes with the biosynthesis of signal molecules in bacterial cell-to-cell communication . This inhibition disrupts quorum sensing, a process critical for bacterial virulence and biofilm formation.

Comparison with Similar Compounds

(2,6-Dibromo-3-nitrophenyl)methanol can be compared with other similar compounds such as:

    (2,6-Dichloro-3-nitrophenyl)methanol: Similar structure but with chlorine atoms instead of bromine.

    (2,6-Dibromo-4-nitrophenyl)methanol: Similar structure but with the nitro group at the 4 position.

    (2,6-Dibromo-3-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

IUPAC Name

(2,6-dibromo-3-nitrophenyl)methanol

InChI

InChI=1S/C7H5Br2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2

InChI Key

ZIHYFODQAZKWGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)CO)Br

Origin of Product

United States

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